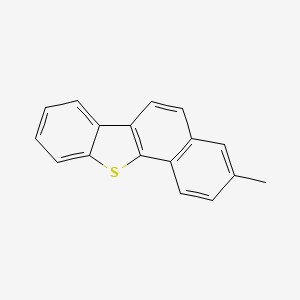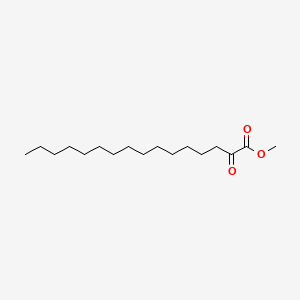
Methyl 2-oxohexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-oxohexadecanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl hexadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces a keto group at the second carbon position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Methyl 2-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol, methyl 2-hydroxyhexadecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the keto group to an alcohol.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group under basic or acidic conditions to form new compounds.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Methyl 2-hydroxyhexadecanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 2-oxohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid oxidation.
Industry: It is used in the production of specialty chemicals, surfactants, and materials with specific properties.
作用机制
The mechanism of action of methyl 2-oxohexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized by enzymes involved in fatty acid oxidation, leading to the production of energy and other metabolites. The keto group in the compound can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
Methyl 2-oxooctadecanoate: A similar long-chain keto fatty acid ester with an additional two carbon atoms in the chain.
Methyl 2-oxodecanoate: A shorter-chain analog with ten carbon atoms.
Methyl 2-hydroxyhexadecanoate: The reduced form of methyl 2-oxohexadecanoate.
Uniqueness
This compound is unique due to its specific chain length and keto functionality, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis, pharmaceuticals, and materials science, where other similar compounds may not be as effective.
属性
CAS 编号 |
55836-30-1 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
methyl 2-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3 |
InChI 键 |
VWRCAQBZONAKSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


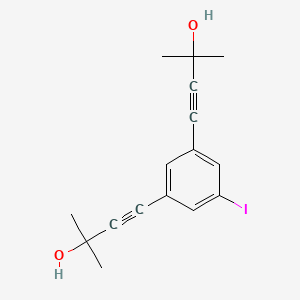
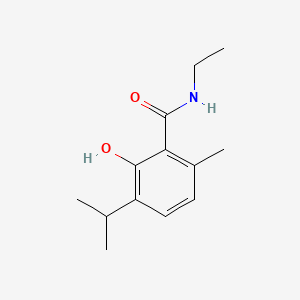
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
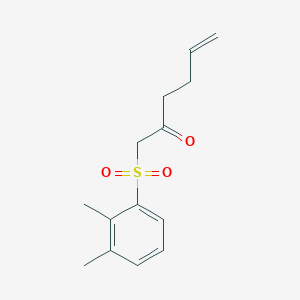
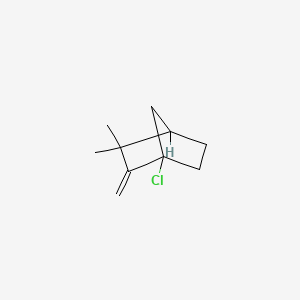

![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)

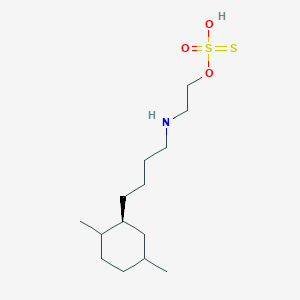
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
